molecular formula C14H13N5O2 B11380945 N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylacetamide

N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylacetamide

Cat. No.: B11380945
M. Wt: 283.29 g/mol
InChI Key: HMXIQWJIQZVTOJ-UHFFFAOYSA-N
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Description

N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylacetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is known for its unique structure, which combines a triazole ring fused with a pyrimidine ring, and is further substituted with a hydroxy group and a phenylacetamide moiety. This structural configuration endows the compound with a range of chemical and biological properties that make it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylacetamide typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also be optimized by employing microwave-assisted synthesis, which can significantly reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone derivative.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenylacetamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction can produce amines or alcohols, and substitution reactions can introduce various functional groups into the phenylacetamide moiety .

Mechanism of Action

The mechanism of action of N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to bind to HIV TAR RNA, inhibiting the replication of the virus . The exact molecular pathways involved depend on the specific application and target of the compound.

Properties

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylacetamide

InChI

InChI=1S/C14H13N5O2/c1-9-7-12(21)19-14(15-9)17-13(18-19)16-11(20)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,15,16,17,18,20)

InChI Key

HMXIQWJIQZVTOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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